tert-Butyl (4-(benzylamino)cyclohexyl)carbamate
Overview
Description
Tert-butyl (4-(benzylamino)cyclohexyl)carbamate is a chemical compound with the empirical formula C₁₁H₂₁NO₃ . It is also known by its systematic name: tert-butyl N-(4-hydroxycyclohexyl)carbamate . The compound features a tert-butyl group, a benzylamino group, and a carbamate moiety. Its molecular weight is approximately 215.29 g/mol .
Scientific Research Applications
Enantioselective Synthesis
An efficient enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, a critical intermediate for potent CCR2 antagonists, employs iodolactamization as a key step. This method facilitates the synthesis of highly functionalized derivatives, demonstrating the compound's utility in the development of targeted therapeutics (Campbell et al., 2009).
Stereochemical Control in Synthesis
A stereoselective route for preparing six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate from simple cyclohexene-1-carboxylic acid was described. This showcases the compound's relevance in synthesizing factor Xa inhibitors, emphasizing its role in controlling stereochemistry through reactions like the Mitsunobu reaction and base-catalyzed epimerization (Wang et al., 2017).
Organogelation and Chemosensor Development
The tert-butyl moiety in certain benzothiazole modified carbazole derivatives, including tert-butyl (4-(benzylamino)cyclohexyl)carbamate, plays a crucial role in gel formation and self-assembly into nanofibers. These nanofibers exhibit strong blue emissive properties and can be utilized as fluorescent sensory materials for the detection of volatile acid vapors, demonstrating the compound's potential in developing chemosensors (Sun et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[4-(benzylamino)cyclohexyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)20-16-11-9-15(10-12-16)19-13-14-7-5-4-6-8-14/h4-8,15-16,19H,9-13H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLUWOBLCVPXBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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